

### Troubleshooting peripheral neuropathy side effects in Momelotinib animal studies

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### **Technical Support Center: Momelotinib Animal Studies**

This technical support center provides troubleshooting guidance for researchers encountering peripheral neuropathy (PN) as a side effect in animal studies involving Momelotinib. The information is presented in a question-and-answer format to directly address potential issues.

# Frequently Asked Questions (FAQs) Q1: What is the reported incidence of peripheral neuropathy with Momelotinib in preclinical and clinical studies?

A1: Specific data on peripheral neuropathy in Momelotinib animal studies is not extensively detailed in publicly available literature. However, treatment-emergent peripheral neuropathy (TE-PN) has been documented in human clinical trials. The incidence varies significantly across different studies, which may be attributable to varying doses, patient populations, and monitoring durations. Researchers should be aware of this potential side effect when designing animal toxicology and efficacy studies.

A summary of incidence rates from key clinical trials is provided below.



Clinical Trial / Study	Momelotinib Dose	Incidence of Peripheral Neuropathy (%)	Key Notes
Phase 1/2 Study (Mayo Clinic)	Various (e.g., 150 mg QD, 200 mg BID)	44%	Primarily Grade 1 sensory neuropathy. Onset at a median of 32 weeks. Often not reversible upon dose reduction or discontinuation in most patients.[1][2][3] [4]
SIMPLIFY-1 (Phase 3)	200 mg QD	10%	Compared to 5% in the ruxolitinib arm.  Mostly Grade 1 or 2.  [5][6]
SIMPLIFY-2 (Phase 3)	200 mg QD	11%	No cases were reported in the best available therapy (BAT) arm.[5][7]
MOMENTUM (Phase 3)	200 mg QD	Low / Not specified	An early concern in development, but very little peripheral neuropathy was observed through week 48.[8]

### Q2: What is the proposed mechanism for Momelotinibinduced peripheral neuropathy?

A2: The precise mechanism by which Momelotinib may induce sensory neuropathy has not been identified.[2] Momelotinib's primary mechanisms of action are the inhibition of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1).[9][10][11] While its effects on the JAK-STAT pathway are central to its efficacy in myelofibrosis, any off-



target effects or downstream consequences of inhibiting these kinases that could lead to neuropathy are currently unknown.[9][12][13] Researchers observing PN in animal models would contribute valuable data to understanding this potential toxicity.

### Q3: What are the primary signaling pathways inhibited by Momelotinib?

A3: Momelotinib has a dual inhibitory mechanism:

- JAK1/JAK2 Inhibition: It is an ATP-competitive inhibitor of JAK1, JAK2, and the mutant
  JAK2V617F.[11] This action blocks the hyperactive JAK-STAT signaling pathway, which is a
  key driver of myelofibrosis. This inhibition reduces the production of inflammatory cytokines,
  leading to the improvement of constitutional symptoms and a reduction in spleen size.[7][9]
- ACVR1 (ALK2) Inhibition: Uniquely among several JAK inhibitors, Momelotinib also inhibits
   ACVR1.[14] This leads to the suppression of hepcidin, a key regulator of iron metabolism.
   Lower hepcidin levels increase iron availability for erythropoiesis, thereby improving anemia.
   [7][15]

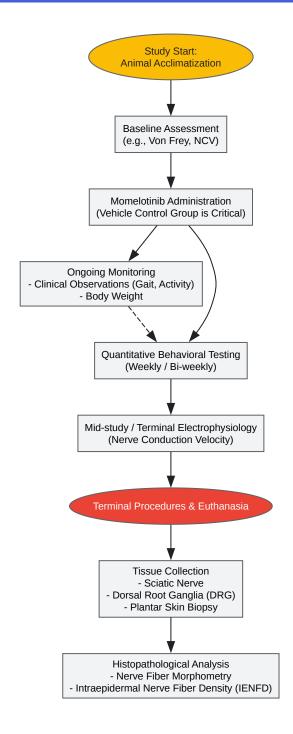
**Caption:** Dual inhibitory mechanism of Momelotinib.

### **Troubleshooting Guides**

## Q4: I am observing gait abnormalities or paw dragging in my rodent models. How can I confirm if this is peripheral neuropathy?

A4: Visual observations like gait changes are important but subjective. To quantitatively assess and confirm peripheral neuropathy, a combination of behavioral, electrophysiological, and histological tests is recommended. A standard workflow should be implemented to systematically evaluate the potential neurotoxicity.





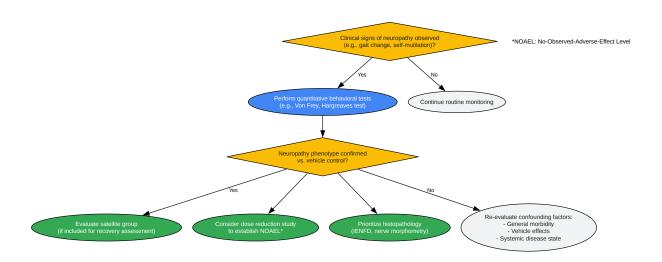
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Caption: Experimental workflow for assessing neuropathy.

### Q5: What should I do if my behavioral tests confirm a neuropathy phenotype?



A5: Confirmation of a neuropathy phenotype warrants a systematic troubleshooting approach. The goal is to understand the dose-dependency and reversibility of the effect and to rule out other confounding factors.



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**Caption:** Troubleshooting logic for observed neuropathy.

### **Experimental Protocols**

### Protocol 1: Assessment of Mechanical Allodynia using Von Frey Filaments

This test measures the paw withdrawal threshold in response to a mechanical stimulus, a common method for assessing sensory neuropathy.[16][17]

#### Materials:

- Set of calibrated Von Frey filaments (e.g., Stoelting Touch Test)
- Elevated wire mesh platform



• Testing chambers to house individual animals on the platform

#### Methodology:

- Acclimatization: Place the animal in its testing chamber on the wire mesh platform and allow it to acclimate for at least 15-30 minutes before testing. Ensure the environment is quiet.
- Filament Application: Begin with a filament in the mid-range (e.g., 2.0 g). Apply the filament perpendicularly to the plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds.
- Response: A positive response is a sharp withdrawal, flinching, or licking of the paw. An ambulatory movement is not considered a positive response.
- Threshold Determination (Up-Down Method):
  - If there is no response, use the next stiffest filament.
  - If there is a positive response, use the next weakest filament.
  - Continue this pattern until you have determined the threshold. The 50% withdrawal threshold can then be calculated using the formula provided by the up-down method protocol.
- Data Collection: Test both hind paws. Record the filament force that elicits a consistent withdrawal response. A significant decrease in the force required to elicit withdrawal in the Momelotinib-treated group compared to the vehicle control group indicates mechanical allodynia.

### Protocol 2: Nerve Conduction Velocity (NCV) Measurement

NCV studies provide a functional assessment of large myelinated nerve fibers. A reduction in conduction velocity is a hallmark of nerve damage.[17][18]

Materials:



- Electrophysiology recording system (amplifier, stimulator)
- Needle electrodes (for stimulation and recording)
- Anesthesia (e.g., isoflurane)
- Heating pad to maintain animal body temperature (~37°C)

#### Methodology:

- Anesthesia and Preparation: Anesthetize the animal and place it on a heating pad to maintain core body temperature, as nerve conduction is temperature-dependent.
- Electrode Placement (Sciatic Nerve):
  - Stimulating Electrodes: Place a pair of stimulating needle electrodes subcutaneously near the sciatic notch (proximal stimulation site).
  - Recording Electrodes: Place a pair of recording electrodes in the interosseous muscles of the foot, innervated by the tibial branch of the sciatic nerve.
- Proximal Stimulation: Deliver a single supramaximal square-wave pulse (e.g., 0.1 ms duration) at the sciatic notch and record the compound muscle action potential (CMAP).
   Measure the latency from the stimulus artifact to the onset of the CMAP (Proximal Latency).
- Distal Stimulation: Move the stimulating electrodes to a distal site, such as the ankle (distal stimulation site). Deliver the same stimulus and record the resulting CMAP. Measure the latency (Distal Latency).
- Distance Measurement: Using calipers, carefully measure the conduction distance between the proximal and distal stimulation sites along the path of the nerve.
- Calculation:
  - NCV (m/s) = [Conduction Distance (mm)] / [Proximal Latency (ms) Distal Latency (ms)]
- Data Analysis: Compare the NCV of Momelotinib-treated animals to that of vehicle controls.
   A statistically significant decrease in NCV is indicative of neuropathy affecting large



myelinated fibers.

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